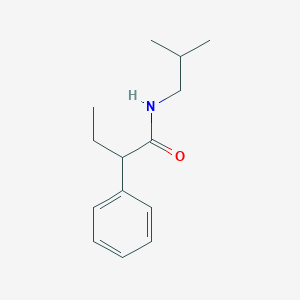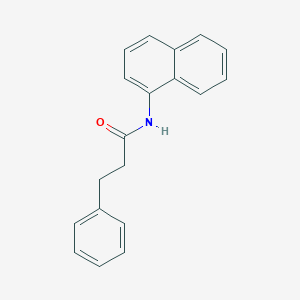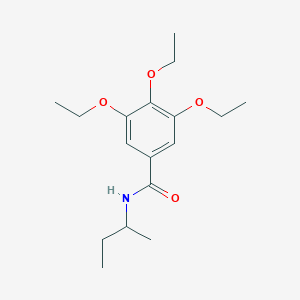
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study for this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
In addition to its anticancer properties, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to protect against oxidative stress-induced neuronal damage.
Wirkmechanismus
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which are involved in cell survival, proliferation, and migration. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide. One area of research that warrants further investigation is the potential use of this compound in combination with other anticancer agents. Studies have shown that this compound exhibits synergistic effects with several other anticancer agents, including paclitaxel and doxorubicin.
Another potential future direction for this compound research is the development of more water-soluble analogs that can be more easily administered in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify the specific signaling pathways and molecular targets involved.
Conclusion:
In conclusion, this compound is a promising compound with a variety of potential applications in scientific research. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets.
Synthesemethoden
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide involves the condensation of 4-chloro-2-aminobenzenethiol and 1-naphthylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by recrystallization or column chromatography. The yield of this compound can range from 30% to 80%, depending on the specific reaction conditions used.
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRUPWTIWRREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)





![Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B472683.png)

![Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B472714.png)




